molecular formula C13H21N3O2 B11862420 2-(4-(Azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

2-(4-(Azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11862420
M. Wt: 251.32 g/mol
InChI Key: QSOIJGGEUOKHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an azepane group and a carboxylic acid functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the azepane group and the carboxylic acid functionality. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The azepane and pyrazole rings can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(Azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Boc-azepan-2-yl)acetic acid: This compound shares the azepane group but differs in the presence of a Boc protecting group.

    3-(Azepan-2-yl)quinoline; acetic acid: Similar in having an azepane group, but with a quinoline ring instead of a pyrazole ring.

Uniqueness

2-(4-(Azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

2-[4-(azepan-2-yl)-3,5-dimethylpyrazol-1-yl]acetic acid

InChI

InChI=1S/C13H21N3O2/c1-9-13(11-6-4-3-5-7-14-11)10(2)16(15-9)8-12(17)18/h11,14H,3-8H2,1-2H3,(H,17,18)

InChI Key

QSOIJGGEUOKHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)C2CCCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.